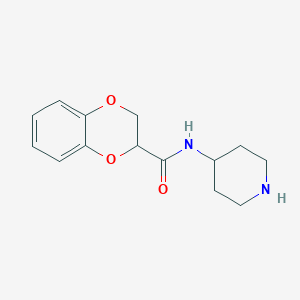
N-Phenyl-N-propionylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-propionylglycine (NPPG) is a chemical compound that belongs to the class of N-acylated amino acids. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NPPG has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-propionylglycine is not fully understood, but it is believed to modulate the activity of the NMDA receptor. N-Phenyl-N-propionylglycine has been shown to inhibit the binding of glycine to the NMDA receptor, which leads to a decrease in the activity of the receptor. This modulation of the NMDA receptor activity has been implicated in the potential therapeutic effects of N-Phenyl-N-propionylglycine.
Biochemical and Physiological Effects:
N-Phenyl-N-propionylglycine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. N-Phenyl-N-propionylglycine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Phenyl-N-propionylglycine in lab experiments is its relative ease of synthesis. N-Phenyl-N-propionylglycine is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-Phenyl-N-propionylglycine in lab experiments is its potential toxicity. N-Phenyl-N-propionylglycine has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using the compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-Phenyl-N-propionylglycine. One area of research could be the potential therapeutic applications of N-Phenyl-N-propionylglycine in the treatment of inflammatory diseases. Another area of research could be the development of more selective NMDA receptor modulators that have fewer side effects than N-Phenyl-N-propionylglycine. Additionally, further studies could be conducted to better understand the mechanism of action of N-Phenyl-N-propionylglycine and its effects on the NMDA receptor.
Conclusion:
N-Phenyl-N-propionylglycine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. While there are potential therapeutic applications for N-Phenyl-N-propionylglycine, caution should be taken when handling and using the compound in lab experiments. Further studies are needed to better understand the potential therapeutic applications of N-Phenyl-N-propionylglycine and its mechanism of action.
Métodos De Síntesis
N-Phenyl-N-propionylglycine is synthesized by the reaction of phenylacetyl chloride with glycine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of N-Phenyl-N-propionylglycine is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-Phenyl-N-propionylglycine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Propiedades
IUPAC Name |
2-(N-propanoylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(13)12(8-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACAMAAPZSEVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-propionylglycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)

![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
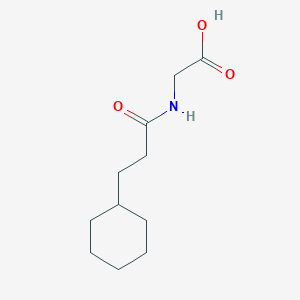
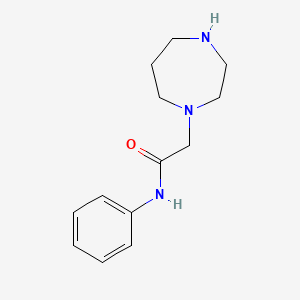
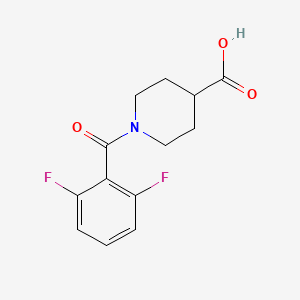

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)
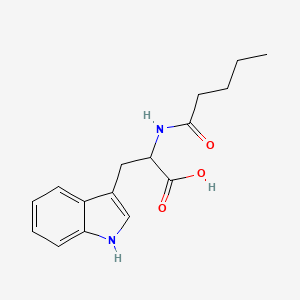
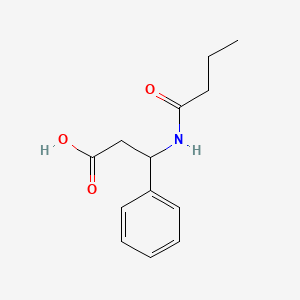
![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)

![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)
